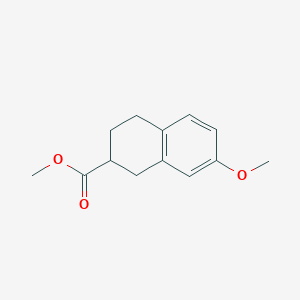

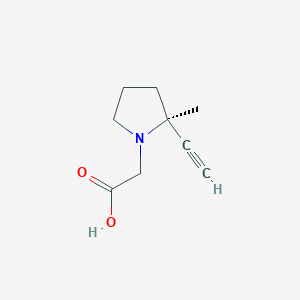

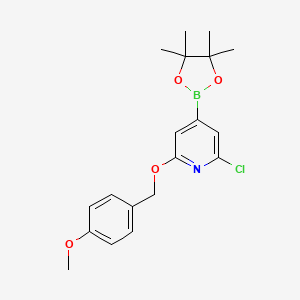

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

カタログ番号 B2582224

CAS番号:

5088-92-6

分子量: 216.236

InChIキー: FCGMYOHQMJECKJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

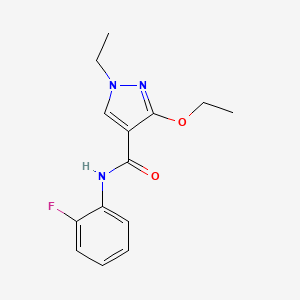

The synthesis of similar compounds involves the preparation of indanones from tetralones. For instance, the furfurylidene derivative of 6-methoxy-3,4-dihydronaphthalen-1-(2 H)-one is oxidized to the dicarboxylic acid 9a, which is cyclodehydrated to methyl 7-methoxy-1-oxoindan-4-carboxylate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 . This structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.264, a density of 1.1±0.1 g/cm3, and a boiling point of 324.6±42.0 °C at 760 mmHg .科学的研究の応用

Synthesis and Chemical Reactions

- Synthetic Pathways : Research has demonstrated various synthetic pathways involving tetrahydronaphthalene derivatives. For instance, 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of eudalene, was synthesized from m-cresol through a series of steps including the use of Grignard reagents, dehydration, Friedel-Crafts reaction, and demethylation processes (Adachi, 1973).

- Enantioselective Synthesis : The enantioselective synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone has been described, employing a two-stage, three-step process involving Wittig olefination and Sharpless asymmetric dihydroxylation (Ainge et al., 2003).

Structural and Physical Chemistry

- Solid State NMR and X-Ray Crystallography : Investigations into the solid-state disorder of tetrahydronaphthalene derivatives have been conducted using solid state NMR and single crystal X-ray diffraction. These studies provide insights into the dynamic disorder and molecular conformations of such compounds (Facey et al., 1996).

- Crystal Structures : The molecular structures of methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate have been elucidated, contributing to the understanding of stereochemistry in synthetic intermediates (Kaiser et al., 2023).

Application in Organic Synthesis

- Building Blocks for Complex Molecules : Tetrahydronaphthalene derivatives serve as key intermediates in the synthesis of complex molecules such as illudalanes, where novel synthetic strategies have been explored for the preparation of indanones from tetralones, demonstrating the versatility of these compounds in organic synthesis (Girija et al., 1991).

Safety and Hazards

特性

IUPAC Name |

methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHVETGTLVYZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC(C2)C(=O)OC)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516678 |

Source

|

| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65844-56-6 |

Source

|

| Record name | Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

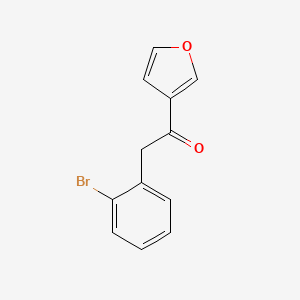

2-(2-Bromophenyl)-1-(furan-3-yl)ethan-1-one

1343669-33-9

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid

2135349-81-2

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2582155.png)

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2582158.png)

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)